3-Methanesulfonylcyclohexan-1-amine hydrochloride

Medicinal Chemistry Physicochemical Profiling Salt Selection

Go beyond generic cyclohexylamine sulfones. This 3-methanesulfonyl isomer offers a distinctive LogP of 0.72, bridging the solubility extremes of 2- and 4-positional analogs. The hydrochloride salt delivers superior aqueous solubility and long-term stability, eliminating the need for solubilizing agents in enzyme assays and cell-based screens. As a chiral building block with ≥95% purity, it is purpose-built for kinase inhibitor libraries and GPCR-targeted programs. Ensure reproducible SAR data and assay consistency by choosing the only isomer that balances lipophilicity and solubility. Request pricing and availability for batch orders.

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
CAS No. 1334147-71-5
Cat. No. B1525474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methanesulfonylcyclohexan-1-amine hydrochloride
CAS1334147-71-5
Molecular FormulaC7H16ClNO2S
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1CCCC(C1)N.Cl
InChIInChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H
InChIKeyFNEPPLOFFJOOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methanesulfonylcyclohexan-1-amine hydrochloride (CAS 1334147-71-5): A Key Cyclohexylamine Building Block for Medicinal Chemistry


3-Methanesulfonylcyclohexan-1-amine hydrochloride (CAS 1334147-71-5) is a cyclohexylamine derivative featuring a methanesulfonyl substituent at the 3-position, supplied as a hydrochloride salt. This compound combines a rigid cyclohexane scaffold with a polar sulfonyl group and a primary amine, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt form enhances aqueous solubility and long-term stability compared to the free base, facilitating its use in aqueous reaction media and biological assays . The compound has a molecular formula of C7H16ClNO2S and a molecular weight of 213.73 g/mol, and is commonly offered with a purity specification of 95% or higher . Its well-defined structure and commercial availability from multiple suppliers position it as a valuable building block for structure-activity relationship (SAR) studies, kinase inhibitor development, and the synthesis of sulfonamide-containing bioactive molecules .

Why 3-Methanesulfonylcyclohexan-1-amine hydrochloride Cannot Be Replaced by Its Positional Isomers or Free Base


In the cyclohexylamine sulfone series, subtle variations in substitution pattern and salt form profoundly alter key physicochemical properties, thereby impacting synthetic utility and biological performance. The 3-methanesulfonyl isomer exhibits a distinct lipophilicity profile (LogP) compared to its 2- and 4-positional analogs, which directly influences membrane permeability and solubility in both organic and aqueous media . Furthermore, the hydrochloride salt of the 3-isomer demonstrates a higher LogP (0.7227) than the corresponding free base (0.3009), a difference that can be exploited to fine-tune compound partitioning in biphasic reactions or biological systems . Substituting the 3-isomer with the more polar 4-isomer hydrochloride (LogP -0.691) or the less polar 2-isomer free base (LogP -0.379) would lead to divergent solubility and reactivity profiles, potentially compromising reaction yields or assay reproducibility. These quantifiable differences underscore the necessity of selecting the precise compound—3-methanesulfonylcyclohexan-1-amine hydrochloride—for applications demanding consistent and predictable physicochemical behavior.

Quantitative Evidence Guide: 3-Methanesulfonylcyclohexan-1-amine hydrochloride vs. Key Analogs


Lipophilicity Comparison: 3-Isomer Hydrochloride Salt vs. Free Base

The hydrochloride salt of 3-methanesulfonylcyclohexan-1-amine exhibits a calculated LogP of 0.7227, which is 0.4218 log units higher than the corresponding free base (LogP = 0.3009). This increase in lipophilicity for the salt form is atypical for amine hydrochlorides and may confer advantages in organic solvent partitioning or membrane permeability in biological assays .

Medicinal Chemistry Physicochemical Profiling Salt Selection

Positional Isomer Lipophilicity: 3-Isomer vs. 2- and 4-Isomers

The 3-methanesulfonyl positional isomer demonstrates intermediate lipophilicity among the three cyclohexylamine sulfone regioisomers. Its free base LogP (0.3009) is higher than the 2-isomer (LogP -0.3791) but lower than typical values reported for 4-substituted analogs . The hydrochloride salt of the 3-isomer (LogP 0.7227) is over 1.4 log units higher than the 4-isomer hydrochloride (LogP -0.6909), indicating substantially greater hydrophobic character . This intermediate profile positions the 3-isomer as a balanced scaffold for tuning overall molecular polarity in lead optimization campaigns.

Medicinal Chemistry SAR Studies Property-Based Design

Commercial Purity Benchmarking: 98% vs. Standard 95% Grade

While many suppliers offer 3-methanesulfonylcyclohexan-1-amine hydrochloride at a minimum purity of 95%, at least one vendor (Leyan) provides this compound at a certified purity of 98% . This 3-percentage-point increase in purity represents a 60% reduction in potential impurities (from 5% to 2% total impurities) .

Chemical Sourcing Purity Specification Reproducibility

Optimal Research Applications for 3-Methanesulfonylcyclohexan-1-amine hydrochloride (CAS 1334147-71-5)


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The well-defined LogP of 0.7227 for the hydrochloride salt provides a predictable baseline for assessing how sulfonamide-containing cyclohexylamine scaffolds influence drug-likeness parameters. Researchers can confidently incorporate this building block into lead series, knowing that its intermediate lipophilicity will not skew property profiles as dramatically as the more polar 4-isomer (LogP -0.6909) or the less polar 2-isomer (LogP -0.3791) . This consistency is critical for generating reliable SAR data across compound libraries.

Chiral Building Block for Asymmetric Synthesis

The stereocenter at the 1-position of the cyclohexane ring makes this compound a valuable chiral building block. The hydrochloride salt's enhanced stability and solid-state handling properties (compared to the free base) facilitate its use in multi-step asymmetric syntheses where precise stoichiometry and long-term storage are required . Recent patent literature highlights its utility in kinase inhibitor development and GPCR-targeted compound synthesis, applications that demand high chemical and stereochemical purity .

Aqueous-Phase Reactions and Biological Assay Preparation

The hydrochloride salt form improves aqueous solubility compared to the free base, making it the preferred form for preparing stock solutions in water or buffer systems. With a molecular weight of 213.73 g/mol and a purity specification of up to 98%, researchers can accurately prepare solutions for enzyme inhibition assays, cell-based screens, or in vitro ADME studies without the need for additional solubilizing agents that might interfere with assay readouts .

Agrochemical Intermediate Research

The methanesulfonylcyclohexylamine core is a recognized scaffold in agrochemical research, particularly for the synthesis of sulfone-containing herbicides and fungicides. The 3-substitution pattern and the hydrochloride salt's handling characteristics make this compound a practical intermediate for developing novel crop protection agents. Its commercial availability in 95-98% purity grades ensures that research quantities are accessible for preliminary field trial formulations and greenhouse studies .

Technical Documentation Hub

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